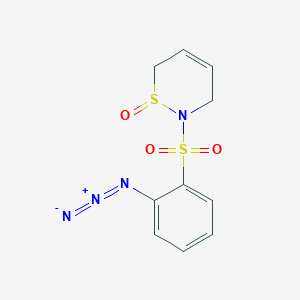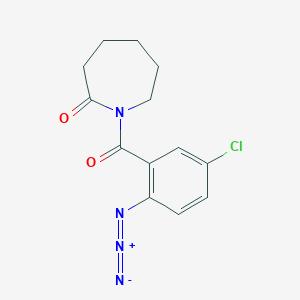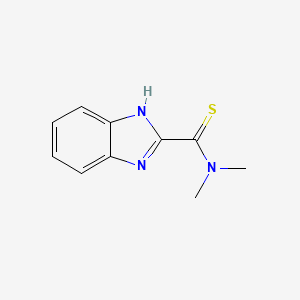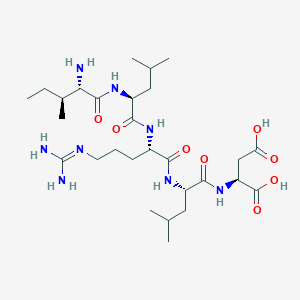
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid is a complex peptide compound It is composed of several amino acids, including isoleucine, leucine, ornithine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino group of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated by a coupling reagent.
Washing: Removal of excess reagents and by-products.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end application.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines.
Scientific Research Applications
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and signaling pathways.
Comparison with Similar Compounds
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can be compared with other similar peptide compounds, such as:
L-Asparaginyl-L-isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamic acid: This compound has a similar structure but includes additional amino acids, such as asparagine and glutamic acid.
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-glutamic acid: This compound differs in the presence of valine and glutamic acid instead of leucine and aspartic acid.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties.
Properties
CAS No. |
823233-25-6 |
|---|---|
Molecular Formula |
C28H52N8O8 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H52N8O8/c1-7-16(6)22(29)26(42)35-19(12-15(4)5)24(40)33-17(9-8-10-32-28(30)31)23(39)34-18(11-14(2)3)25(41)36-20(27(43)44)13-21(37)38/h14-20,22H,7-13,29H2,1-6H3,(H,33,40)(H,34,39)(H,35,42)(H,36,41)(H,37,38)(H,43,44)(H4,30,31,32)/t16-,17-,18-,19-,20-,22-/m0/s1 |
InChI Key |
WAMSXVQKTPJHNN-HVYFOGIKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


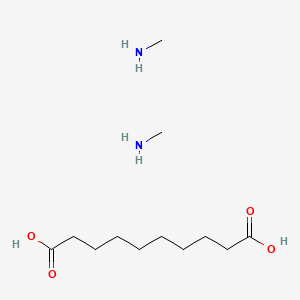
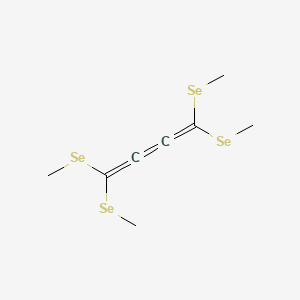
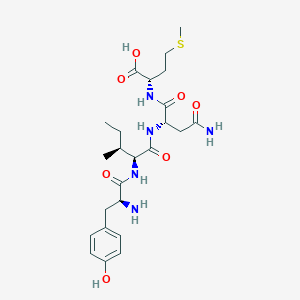
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
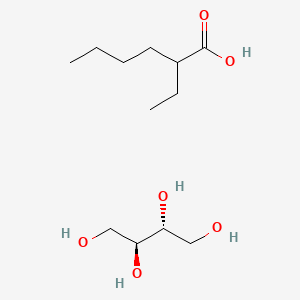
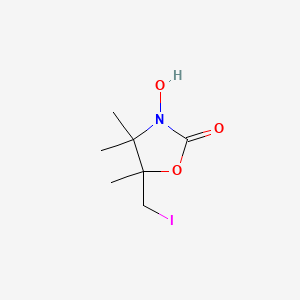
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
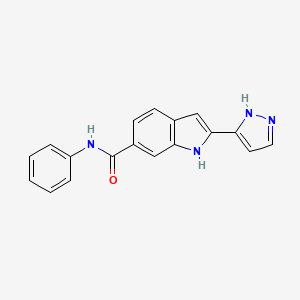
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)

